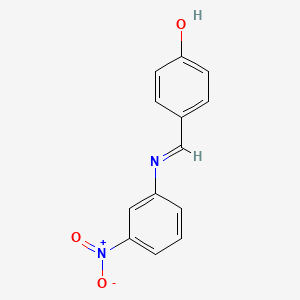
alpha-(3-Nitrophenylimino)-P-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-Nitrophenylimino)-P-cresol: is an organic compound with the molecular formula C13H10N2O3 It is a derivative of cresol, where the hydrogen atom in the para position is replaced by a 3-nitrophenylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Nitrophenylimino)-P-cresol typically involves the condensation reaction between 3-nitroaniline and p-cresol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The process can be summarized as follows:
Condensation Reaction: 3-nitroaniline reacts with p-cresol in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(3-Nitrophenylimino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation Products: Nitro and hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(3-Nitrophenylimino)-P-cresol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of alpha-(3-Nitrophenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group plays a crucial role in its reactivity, influencing its interaction with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Alpha-(3-Nitrophenylimino)-Ortho-Cresol: Similar structure but with the nitrophenylimino group in the ortho position.
Alpha-(3-Nitrophenylimino)-Meta-Cresol: Similar structure but with the nitrophenylimino group in the meta position.
Alpha-(4-Nitrophenylimino)-P-cresol: Similar structure but with the nitrophenylimino group in the para position.
Uniqueness: Alpha-(3-Nitrophenylimino)-P-cresol is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the nitrophenylimino group significantly affects its electronic properties and interactions with other molecules, making it distinct from its isomers.
Eigenschaften
CAS-Nummer |
17065-00-8 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-6-4-10(5-7-13)9-14-11-2-1-3-12(8-11)15(17)18/h1-9,16H |
InChI-Schlüssel |
OXFQFCDTVMAGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






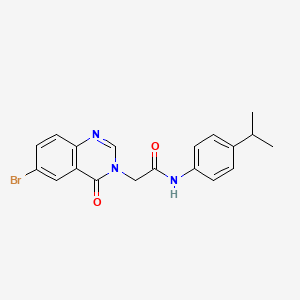
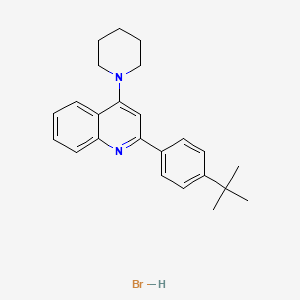
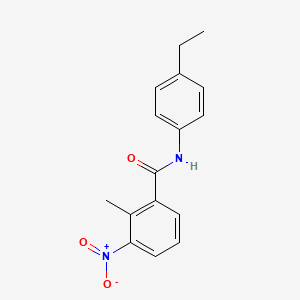
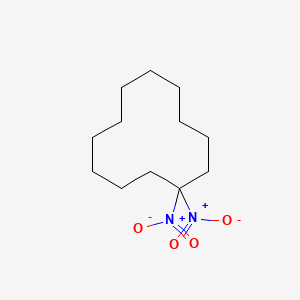
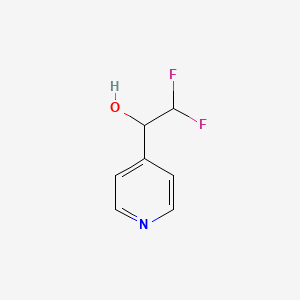

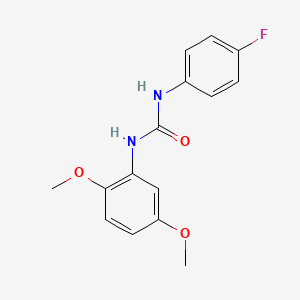
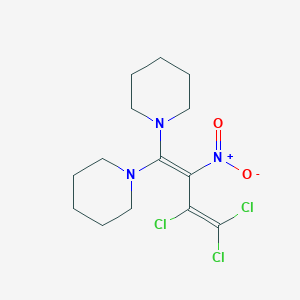
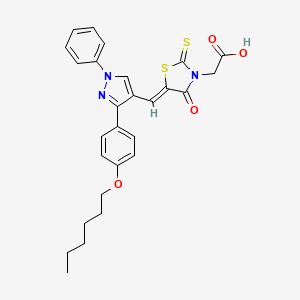
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
